(1-Thiazol-2-yl-ethylamino)-acetic acid
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Overview
Description
(1-Thiazol-2-yl-ethylamino)-acetic acid is an organic compound that features a thiazole ring, an ethylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Thiazol-2-yl-ethylamino)-acetic acid typically involves the reaction of thiazole derivatives with ethylamine and subsequent acylation. One common method includes:
Thiazole Formation: Starting with a thiazole precursor, such as 2-bromo-thiazole, which reacts with ethylamine under basic conditions to form the ethylamino-thiazole intermediate.
Acylation: The intermediate is then acylated using chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Thiazol-2-yl-ethylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various alkyl groups.
Scientific Research Applications
(1-Thiazol-2-yl-ethylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Thiazol-2-yl-ethylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π interactions, while the ethylamino and acetic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Thiazol-2-yl-ethylamino)-ethanol: Similar structure but with an ethanol group instead of an acetic acid moiety.
4-(1-Thiazol-2-yl-ethylamino)-piperidine-1-carboxylic acid: Contains a piperidine ring instead of an acetic acid group.
Uniqueness
(1-Thiazol-2-yl-ethylamino)-acetic acid is unique due to its combination of a thiazole ring, ethylamino group, and acetic acid moiety, which confer specific chemical reactivity and biological activity not found in its analogs.
Properties
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)ethylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5(9-4-6(10)11)7-8-2-3-12-7/h2-3,5,9H,4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTAEWVHHUWWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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